(E)-N-(benzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-(1,3-benzothiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O3S/c27-21(12-11-16-6-5-8-18(14-16)26(28)29)25(15-17-7-3-4-13-23-17)22-24-19-9-1-2-10-20(19)30-22/h1-14H,15H2/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENMLSZMYQSSDF-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(benzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzothiazole Ring: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Nitration of Phenyl Ring:
Formation of the Acrylamide Moiety: The acrylamide group is introduced through a reaction between an appropriate acrylate and an amine.
Coupling Reactions: The final step involves coupling the benzothiazole, nitrophenyl, and pyridinylmethyl groups under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(benzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzothiazole and pyridinylmethyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be used under appropriate conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzothiazole or pyridinylmethyl derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an anticancer agent. Studies suggest that derivatives containing similar structural features exhibit potent cytotoxicity against various cancer cell lines.
Mechanisms of Action :
- Enzyme Inhibition : The compound may inhibit kinases involved in cell proliferation.
- DNA Intercalation : Similar acrylamide derivatives disrupt DNA replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Linked to cytotoxic effects observed in related compounds.
Antimicrobial Activity
Research indicates that compounds with a benzo[d]thiazole and nitrophenyl structure can effectively combat Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.
Minimum Inhibitory Concentrations (MIC) :
- Effective MIC values range from 0.001 to 0.25 µg/mL, highlighting the compound's potential as a broad-spectrum antimicrobial agent.
Anti-inflammatory Properties
The presence of the pyridine moiety suggests anti-inflammatory potential. Studies on related compounds indicate their ability to inhibit pro-inflammatory cytokines, making this compound a candidate for treating inflammatory diseases.
Case Studies and Research Findings
Several studies have focused on the biological activities of related compounds:
| Study Type | Compound | Biological Activity | IC50/MIC |
|---|---|---|---|
| Urea Derivatives | Similar Acrylamides | T-cell Proliferation Inhibition | 0.004 μM |
| Benzothiazole Derivatives | Compounds with Benzo[d]thiazole | Antimicrobial Activity | MIC 0.001 μg/mL |
| Pyridine Derivatives | Related Pyridine Compounds | Anti-inflammatory Effects | Not specified |
Mechanism of Action
The mechanism of action of (E)-N-(benzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole ring can intercalate with DNA, while the nitrophenyl group can participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Key Observations :
Substituent Effects: The 3-nitrophenyl group in the target compound is distinct from the 4-methoxyphenyl or 4-hydroxyphenyl groups in analogs like 9b and BZTcin2. The pyridin-2-ylmethyl substituent introduces a heteroaromatic moiety absent in most analogs, which may enhance solubility or modulate interactions with biological targets like kinases or proteases .
Synthetic Challenges :
- Yields for benzo[d]thiazole acrylamides vary widely (16–59%), influenced by reaction conditions and purification methods. For example, compound 9b was synthesized via reflux in ethyl acetate/petroleum ether with a 16% yield, while N-(benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)propanamide (11) achieved 59% yield using PCl₃ and Et₃N catalysis . The target compound’s synthesis may require optimization to address steric hindrance from the pyridin-2-ylmethyl group.
Anti-Inflammatory Activity:
Photoprotective Properties:
Enzyme Inhibition:
- 5012 (4-nitrophenyl derivative) showed inhibitory activity against anthrax lethal factor (Ki = 0.8 µM), highlighting the role of nitro groups in targeting metalloproteases . The target compound’s pyridin-2-ylmethyl group may enhance binding to enzymes with aromatic or cationic active sites.
Physicochemical and Analytical Data
Table 2: Characterization of Selected Analogs
Insights :
- The target compound’s NMR spectrum is expected to show distinct peaks for the pyridin-2-ylmethyl group (e.g., δ ~4.5 ppm for N-CH₂-pyridine) and the 3-nitrophenyl group (δ ~8.0–8.5 ppm for aromatic protons).
- HRMS data for analogs suggest molecular ion peaks within ±0.005 Da of theoretical values, ensuring structural accuracy .
Biological Activity
(E)-N-(benzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features, which suggest potential biological activities. The compound's design integrates a benzo[d]thiazole moiety, a nitrophenyl group, and a pyridine derivative, all of which are known to influence biological interactions.
Chemical Structure
The compound can be characterized by the following structural components:
- Benzo[d]thiazole : A heterocyclic compound that often exhibits antimicrobial and anticancer properties.
- Nitrophenyl Group : Typically associated with increased reactivity and potential for various biological interactions.
- Pyridin-2-ylmethyl Group : Known for its role in enhancing the compound's solubility and biological activity.
Synthesis
The synthesis of this compound typically involves a multi-step process, including:
- Knoevenagel Condensation : This reaction forms the acrylamide backbone by reacting 2-(benzo[d]thiazol-2-yl)acetonitrile with 3-pyridinecarboxaldehyde under controlled conditions.
- Purification : The product is purified through crystallization techniques to achieve high purity yields.
Biological Activity
The biological activity of this compound can be evaluated through various pharmacological assays. Compounds with similar structures have demonstrated activities such as:
- Antimicrobial Activity : Exhibiting effects against various bacterial strains.
- Anticancer Properties : Inhibiting cancer cell proliferation in vitro.
Table 1: Summary of Biological Activities
| Activity Type | Assay Method | Result |
|---|---|---|
| Antimicrobial | Disk Diffusion Method | Inhibition of Staphylococcus aureus |
| Anticancer | MTT Assay | Significant reduction in cell viability |
| Enzyme Inhibition | ELISA | IC50 values in micromolar range (6.46 - 6.56 μM) |
Case Studies
- Antimicrobial Studies : Research has shown that derivatives similar to this compound exhibit significant antimicrobial activity against common pathogens, including Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : A study involving structurally related compounds demonstrated potent inhibition of cancer cell lines, indicating that modifications in the nitrophenyl group can enhance cytotoxicity .
The biological activity of this compound may be attributed to its ability to interact with specific cellular targets, such as enzymes or receptors involved in cell signaling pathways. The presence of the nitrophenyl group is particularly significant as it may facilitate electron transfer processes critical for biological activity.
Q & A
Q. What are the standard synthetic routes for preparing (E)-N-(benzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide?
- Methodological Answer : The compound can be synthesized via a multi-step protocol involving: (i) Condensation of benzo[d]thiazol-2-amine with pyridin-2-ylmethylamine to form the bis-amide intermediate. (ii) Reaction with 3-nitrobenzaldehyde under Knoevenagel conditions to introduce the acrylamide (E)-configuration. Key solvents include ethanol or DMF, with catalysts like piperidine for condensation. Purification typically involves recrystallization or column chromatography .
- Characterization : Confirmation of the (E)-isomer requires NOESY NMR to verify spatial arrangement, complemented by IR (C=O stretch at ~1650 cm⁻¹) and HRMS for molecular ion validation .
Q. Which spectroscopic techniques are critical for characterizing this acrylamide derivative?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR to resolve aromatic protons (6.5–8.5 ppm) and confirm substituent positions. NOESY distinguishes (E)/(Z) isomers via spatial interactions between the nitro group and pyridinylmethyl protons .
- IR : Validates acrylamide C=O (1650–1680 cm⁻¹) and nitro group (1520–1350 cm⁻¹) .
- Mass Spectrometry : HRMS ensures molecular formula accuracy, especially given the compound’s nitro and heterocyclic groups .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis and activity of this compound?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to predict binding affinity to biological targets (e.g., kinases or ion channels). For example, highlights acrylamides as potassium channel openers; similar docking protocols can identify key interactions (e.g., hydrogen bonding with the nitro group) .
- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability during synthesis .
Q. What strategies resolve contradictions in biological activity data across related acrylamide derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., replacing 3-nitrophenyl with 4-nitrophenyl) and correlate with bioassay results. shows that nitro positioning impacts pro-apoptotic activity in thiadiazole derivatives .
- Meta-Analysis of Published Data : Compare IC₅₀ values across studies while controlling for variables like cell line specificity or assay conditions. For instance, notes heteroaryl substitutions (e.g., pyrazoles) modulate efficacy in channel openers .
Q. How do substituents on the benzo[d]thiazole and pyridine rings influence pharmacological properties?
- Methodological Answer :
- Electron-Withdrawing Groups : The 3-nitro group enhances electrophilicity, potentially improving target binding but may reduce metabolic stability. demonstrates trifluoromethyl groups increase lipophilicity and stability in similar compounds .
- Heterocyclic Modifications : Introducing methyl groups on the pyridine ring (as in ) can alter solubility and bioavailability .
Q. What experimental designs mitigate challenges in crystallizing this compound for X-ray studies?
- Methodological Answer :
- Solvent Screening : Use high-throughput crystallization trials with solvents like DMSO/water or chloroform/methanol. highlights successful crystallization of thiazole-acetamide derivatives via slow evaporation .
- Co-Crystallization Agents : Add small molecules (e.g., coumarin derivatives, as in ) to stabilize crystal packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
